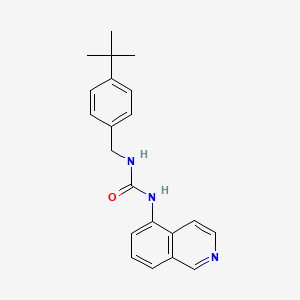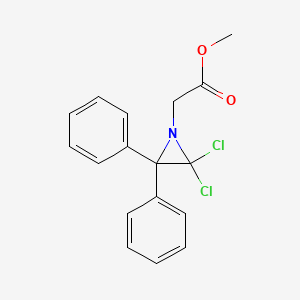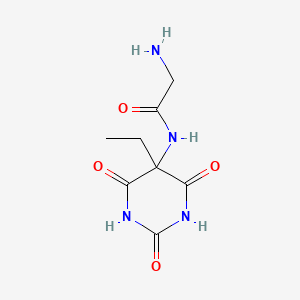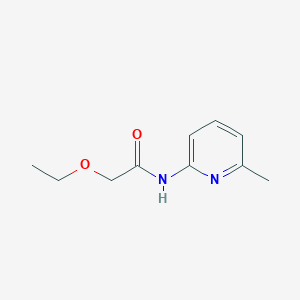
3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one is a heterocyclic compound that features a 1,8-naphthyridine core fused with a phenylbutenone moiety.
Vorbereitungsmethoden
The synthesis of 3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Industrial production methods often utilize metal-catalyzed synthesis and Friedländer cyclization to achieve higher yields and efficiency .
Analyse Chemischer Reaktionen
3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits significant antibacterial and anti-tubercular activities, making it a potential candidate for drug development.
Materials Science: It is used as a ligand in the synthesis of metal complexes for applications in light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: The compound serves as a molecular probe in the study of biological pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to enhance STAT1-dependent gene expression, indicating its role in modulating signal transduction pathways . The compound’s antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
3-(1,8-Naphthyridin-2-yl)-4-phenylbut-3-en-2-one can be compared with other naphthyridine derivatives such as:
7-Acetamido-1,8-naphthyridin-4(1H)-one: Known for its antibacterial properties.
3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide: Exhibits significant antibiotic-modulating activity.
1,8-Naphthyridine-3-carbonitrile analogues: These compounds have shown promising anti-tubercular activity.
The uniqueness of this compound lies in its structural features and diverse biological activities, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
582333-61-7 |
|---|---|
Molekularformel |
C18H14N2O |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C18H14N2O/c1-13(21)16(12-14-6-3-2-4-7-14)17-10-9-15-8-5-11-19-18(15)20-17/h2-12H,1H3 |
InChI-Schlüssel |
HWDGSVDGHAPOCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=CC1=CC=CC=C1)C2=NC3=C(C=CC=N3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate](/img/structure/B12583576.png)

![Pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]-](/img/structure/B12583594.png)
![1H-Benzimidazole, 2-(phenylmethyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-](/img/structure/B12583598.png)

![1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12583606.png)
![7-Methoxy-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine](/img/structure/B12583619.png)
![5-Chloro-2-hydroxy-N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B12583625.png)



![6-({[3-(Triethoxysilyl)propyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12583646.png)
![6-[(2-methoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12583648.png)

